![molecular formula C15H15N5O4 B2364749 N-(3,4-diméthoxyphényl)-6-méthyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775471-66-3](/img/structure/B2364749.png)

N-(3,4-diméthoxyphényl)-6-méthyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

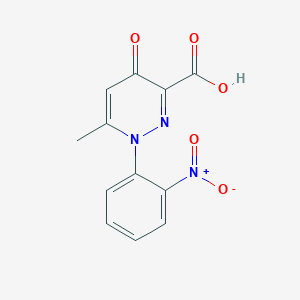

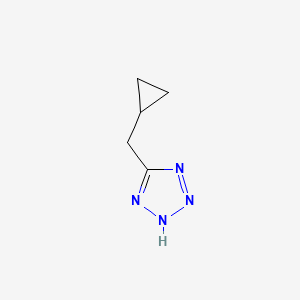

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O4 and its molecular weight is 329.316. The purity is usually 95%.

BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Les échafaudages contenant du 1,2,4-triazole ont attiré l'attention dans les études de découverte de médicaments contre les cellules cancéreuses. Ces composés présentent des propriétés anticancéreuses prometteuses. Les chercheurs ont exploré leur potentiel en tant qu'agents cytotoxiques, inducteurs d'apoptose et inhibiteurs de la croissance tumorale. La structure unique du N-(3,4-diméthoxyphényl)-6-méthyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide en fait un candidat intéressant pour des recherches plus approfondies dans ce domaine .

Agents antimicrobiens

La liaison N–C–S dans le squelette du 1,2,4-triazole contribue à son activité antimicrobienne. Les composés contenant le groupe 1,2,4-triazole, y compris le this compound, ont été étudiés comme agents antimicrobiens potentiels. Leur capacité à inhiber la croissance microbienne les rend précieux pour lutter contre les infections .

Propriétés anti-inflammatoires

Les 1,2,4-triazoles ont montré des effets anti-inflammatoires. Le this compound peut moduler les voies inflammatoires, ce qui le rend pertinent pour les affections impliquant une inflammation .

Activité antioxydante

L'échafaudage du 1,2,4-triazole a un potentiel antioxydant. Les chercheurs ont étudié des composés comme le this compound pour leur capacité à piéger les radicaux libres et à protéger contre le stress oxydatif .

Effets analgésiques

Certains 1,2,4-triazoles présentent des propriétés analgésiques. Bien que des recherches supplémentaires soient nécessaires, le this compound pourrait potentiellement servir d'agent analgésique .

Autres applications potentielles

Au-delà des domaines mentionnés, les 1,2,4-triazoles sont pertinents en organocatalyse, en agrochimie et en science des matériaux. Les chercheurs continuent d'explorer de nouvelles applications pour ces composés .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazoles, have been found to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazoles, which are part of the compound’s structure, are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features allow them to bind readily in the biological system, potentially leading to various biochemical changes.

Biochemical Pathways

Compounds containing a triazole nucleus have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

Substituted benzimidazole derivatives, which share some structural similarities with this compound, are associated with various types of pharmacokinetic and pharmacodynamics properties due to their affinity towards a variety of enzymes and protein receptors .

Result of Action

Given the wide range of biological activities exhibited by compounds containing a triazole nucleus , it can be inferred that the compound may have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Cellular Effects

Triazole compounds are known to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Triazole compounds are known to interact with various enzymes and cofactors .

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-8-7-20-13(15(22)16-8)12(18-19-20)14(21)17-9-4-5-10(23-2)11(6-9)24-3/h4-7H,1-3H3,(H,16,22)(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILSTUYZDLMPNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-Cyano-3-(trifluoromethyl)phenyl]-1-methyl-3-oxocyclobutane-1-carboxamide](/img/structure/B2364666.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-6-yl}acetic acid](/img/structure/B2364668.png)

![3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2364670.png)

![3-(3-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2364671.png)

![2-(thiophen-2-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2364672.png)

![2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364676.png)

![5-methyl-3-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364680.png)